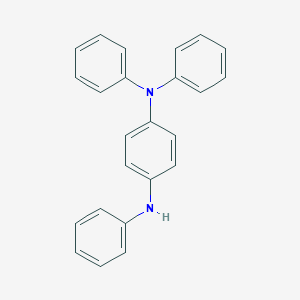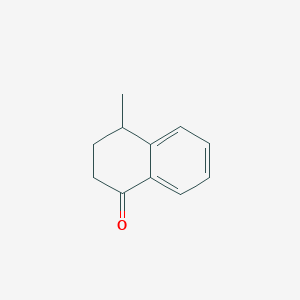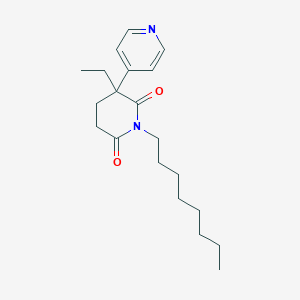
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, also known as EOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPP is a piperidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to act on ion channels and receptors in the brain and cancer cells. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to inhibit the release of glutamate by blocking the NMDA receptor, which can cause neuronal damage. In cancer cells, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor effects, and drug delivery. In neuroprotection, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to reduce neuronal damage caused by glutamate and oxidative stress. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its lipophilic nature, which makes it an ideal carrier for drugs. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione also has neuroprotective and anti-tumor effects, which can be useful in studying these fields. However, the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be challenging, and the yield can vary depending on the method used.
Orientations Futures
There are several future directions for research on 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, including studying its potential applications in drug delivery, exploring its mechanism of action, and investigating its effects on different types of cancer cells. Additionally, further research on the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can lead to more efficient methods with higher yields. Overall, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has significant potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using different methods, including the reaction of 4-pyridylacetic acid with 3-ethyl-1-n-octyl-4-piperidone in the presence of a dehydrating agent. Another method involves the reaction of 4-pyridylacetic acid with 3-ethyl-4-piperidone in the presence of a reducing agent and an oxidizing agent. The yield of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione using these methods ranges from 20-50%.
Applications De Recherche Scientifique
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Propriétés
Numéro CAS |
103284-30-6 |
|---|---|
Nom du produit |
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione |
Formule moléculaire |
C20H30N2O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
Clé InChI |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
SMILES canonique |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Synonymes |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
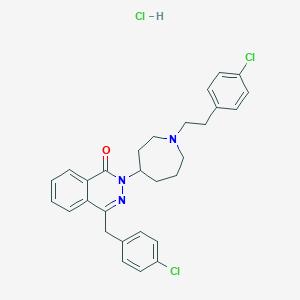
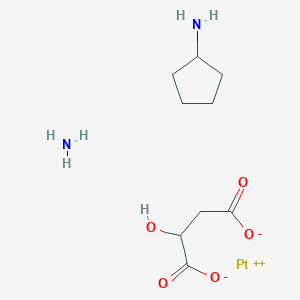

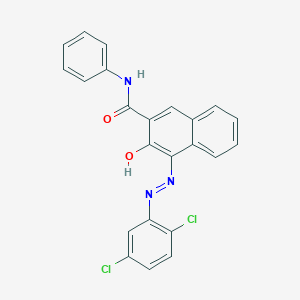
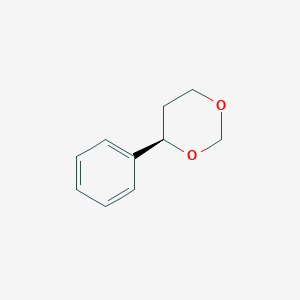
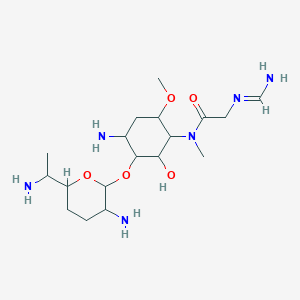
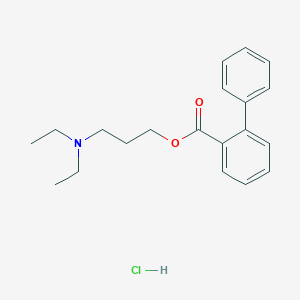
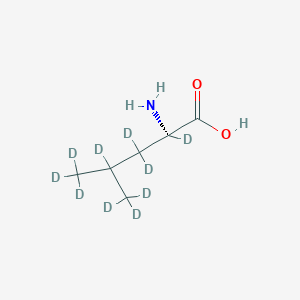
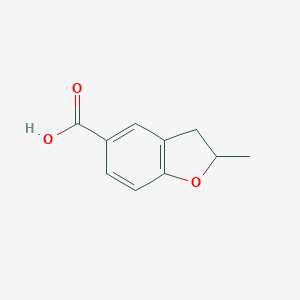
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
